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molecular formula C8H8N4S B1299987 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 3652-32-2

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1299987
M. Wt: 192.24 g/mol
InChI Key: ACDUEIIMRXEFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476684B2

Procedure details

To a mechanically stirred suspension of 2-isonicotinoyl-N-methylhydrazinecarbothioamide (610 g) in water (5.0 L) was added sodium bicarbonate (390 g) at r.t. The reaction mixture was thereafter slowly heated to 70° C. over 2 h, and maintained at that temperature for another 3.5 h before cooling (ice-bath) to 17° C., followed by adjusting the pH to 3 by slow addition (over 90 min) of concentrated hydrochloric acid (ca. 470 mL). Subsequent filtration of the reaction mixture, followed by washing the collected solid with dilute hydrochloric acid (0.1 N, 2×1.0 L), gave a wet cake that was dried at 100 mbar under a gentle stream of air for 1.5 days to yield 544 g of the title compound.
Quantity
610 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:9][NH:10][C:11](=[S:14])[NH:12][CH3:13])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C(=O)(O)[O-].[Na+].Cl>O>[CH3:13][N:12]1[C:1]([C:2]2[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=2)=[N:9][NH:10][C:11]1=[S:14] |f:1.2|

Inputs

Step One
Name
Quantity
610 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)NNC(NC)=S
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
390 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
470 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for another 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
before cooling (ice-bath) to 17° C.
FILTRATION
Type
FILTRATION
Details
Subsequent filtration of the reaction mixture
WASH
Type
WASH
Details
by washing the collected solid with dilute hydrochloric acid (0.1 N, 2×1.0 L)
CUSTOM
Type
CUSTOM
Details
gave a wet cake that
CUSTOM
Type
CUSTOM
Details
was dried at 100 mbar under a gentle stream of air for 1.5 days
Duration
1.5 d

Outcomes

Product
Name
Type
product
Smiles
CN1C(NN=C1C1=CC=NC=C1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 544 g
YIELD: CALCULATEDPERCENTYIELD 97.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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